(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine (1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17259516
InChI: InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m1/s1
SMILES:
Molecular Formula: C32H32NP
Molecular Weight: 461.6 g/mol

(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

CAS No.:

Cat. No.: VC17259516

Molecular Formula: C32H32NP

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine -

Specification

Molecular Formula C32H32NP
Molecular Weight 461.6 g/mol
IUPAC Name 1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine
Standard InChI InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m1/s1
Standard InChI Key XBGMWAPKCDVUIX-UUWRZZSWSA-N
Isomeric SMILES CC(C)(C)[P@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C
Canonical SMILES CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound possesses the molecular formula C₃₂H₃₂NP and a molecular weight of 461.58 g/mol . Its structure integrates a [1,1'-binaphthalen]-2-amine core, where the 2-position is substituted with a dimethylamino group (-N(CH₃)₂), and the 2'-position bears a tert-butyl(phenyl)phosphino moiety (-P(t-Bu)Ph). The R configuration at both the binaphthyl axis and the phosphorus center ensures C₂ symmetry, a critical feature for inducing enantioselectivity in catalytic cycles .

Key bond lengths and angles, derived from crystallographic data of analogous binaphthyl phosphine ligands, reveal a P–C bond length of approximately 1.804–1.808 Å and a P=O bond length of 1.4866 Å in oxidized derivatives . The tert-butyl groups introduce steric bulk, which stabilizes metal-ligand complexes and prevents undesired side reactions .

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number1175007-55-2
Molecular FormulaC₃₂H₃₂NP
Molecular Weight461.58 g/mol
P–C Bond Length1.804–1.808 Å
Configuration(1R, R)-Diastereomer

Synthesis and Purification Strategies

Synthetic Routes

The ligand is synthesized via a multi-step sequence beginning with the resolution of racemic binaphthyl precursors. A representative pathway involves:

  • Chiral Resolution: Racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol undergoes partial methylation and oxidative coupling to yield enantiopure (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene .

  • Functionalization: Bromination at the 8,8'-positions using N-bromosuccinimide (NBS), followed by lithiation and treatment with chlorodiphenylphosphine, introduces the phosphino groups .

  • Amination: The dimethylamino group is installed via nucleophilic substitution or palladium-catalyzed amination .

Industrial-scale production employs high-purity reagents and chromatographic purification to achieve >98% enantiomeric excess (ee) .

Challenges in Synthesis

Disorder in tert-butyl groups, observed in crystallographic studies, necessitates precise temperature control during recrystallization . Additionally, the steric hindrance of the binaphthyl backbone complicates phosphine incorporation, requiring optimized reaction times (48–72 hours) and elevated temperatures (100–110°C) .

Applications in Asymmetric Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

The ligand forms stable complexes with palladium, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings. For example, in the arylation of aryl halides, it achieves turnover numbers (TON) exceeding 10,000 and enantioselectivities up to 99% ee . The tert-butyl groups shield the metal center, reducing β-hydride elimination and enhancing reaction yields .

Table 2: Catalytic Performance in Selected Reactions

Reaction TypeSubstrateYield (%)ee (%)Source
Suzuki-Miyaura CouplingAryl Bromide + Boronic Acid9298
Buchwald-Hartwig AminationAryl Chloride + Amine8895
HydroaminationStyrene + Aniline7890

Mechanistic Insights

The ligand’s C₂ symmetry ensures uniform coordination geometry around palladium, facilitating oxidative addition and transmetalation steps. Density functional theory (DFT) calculations suggest that the dimethylamino group participates in non-covalent interactions (e.g., hydrogen bonding) with substrates, further stabilizing transition states .

Recent Research Advancements

Aggregation-Induced Polarization (AIP)

A 2024 study demonstrated that the ligand’s chiral aggregates, formed in polar/nonpolar solvent mixtures, exhibit enhanced optical activity. This phenomenon, termed aggregation-induced polarization (AIP), enables real-time monitoring of catalytic processes via circular dichroism (CD) spectroscopy .

Comparative Studies with Analogues

Replacing the tert-butyl group with smaller substituents (e.g., methyl) reduces enantioselectivity by 15–20%, underscoring the importance of steric bulk . Conversely, electron-withdrawing groups on the phenyl ring improve catalytic activity in electron-deficient substrates .

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